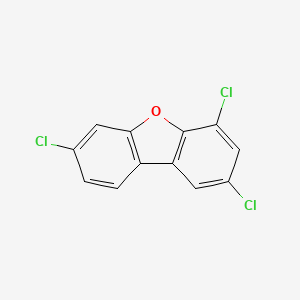

2,4,7-Trichlorodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,7-trichlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O/c13-6-1-2-8-9-3-7(14)4-10(15)12(9)16-11(8)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBZRVJHPZIGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C2C=C(C=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232555 | |

| Record name | 2,4,7-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-42-1 | |

| Record name | 2,4,7-Trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,7-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,7-TRICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94VJT8NH95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Trichlorodibenzofurans

Waste Incineration and Combustion Emissions

Waste incineration is a well-documented source of PCDF emissions. wtert.orgwustl.eduepa.gov The combustion of municipal, hospital, and hazardous waste can release a complex mixture of PCDFs into the atmosphere. princeton.edu Even with advanced combustion technology, the post-combustion zone of incinerators can provide favorable conditions for the "de novo" synthesis of PCDFs. dcceew.gov.au This process involves the reaction of precursor molecules on the surface of fly ash particles in the presence of oxygen and a catalyst, typically copper.

| Incineration Source | Typical Feedstock | Emission Characteristics |

| Municipal Solid Waste | Household and commercial refuse | Complex mixture of PCDD/PCDF congeners. princeton.edu |

| Hospital/Medical Waste | Plastics, chlorinated materials | Potentially higher PCDF emissions due to chlorine content. |

| Hazardous Waste | Industrial chemical waste | Variable emissions depending on waste composition. |

| Sewage Sludge | Biosolids from wastewater treatment | Can contain chlorinated precursors leading to PCDF formation. |

This table outlines various waste incineration sources and their potential for PCDF emissions.

Formation from Thermal Decomposition of Diverse Precursors

The thermal degradation of certain chemical compounds can also lead to the formation of trichlorodibenzofurans. For example, studies on the thermal decomposition of the pesticide endosulfan (B1671282) have shown that it can produce precursors for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs. researchgate.net The oxidation of endosulfan, in particular, favors the formation of PCDFs. researchgate.net

Physico Chemical Parameters Influencing Trichlorodibenzofuran Formation

The formation of trichlorodibenzofurans is not arbitrary but is influenced by a range of physico-chemical parameters. In thermal processes like waste incineration, factors such as temperature, the availability of oxygen, and the presence of precursors and catalysts play a critical role. The completeness of combustion is a key determinant of PCDF emissions; poor combustion conditions can lead to higher yields. princeton.edu The presence of chlorine in the fuel or waste material is a prerequisite for PCDF formation. Furthermore, the presence of sulfur in the flue gas can sometimes inhibit the formation of PCDFs by competing with chlorine in certain reaction pathways. wtert.org

Environmental Fate and Transformation of Trichlorodibenzofurans

Abiotic Degradation Pathways

Polychlorinated dibenzofurans (PCDFs) are persistent environmental contaminants, and their fate is largely determined by abiotic degradation processes, as they are generally resistant to microbial breakdown. nih.govias.ac.in These chemical and photochemical reactions are critical in determining the environmental persistence and transformation of compounds like 2,4,7-Trichlorodibenzofuran.

Photodegradation, or photolysis, is a primary pathway for the breakdown of PCDFs in aquatic systems. pjoes.com This process occurs when these compounds absorb light energy, leading to chemical transformations. pjoes.com While direct photolysis can be slow, the presence of other substances in natural waters can significantly accelerate the degradation rate. ias.ac.in

The kinetics of PCDF photodegradation are profoundly influenced by the composition of the aquatic environment. Studies on closely related congeners, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (T4CDF) and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P5CDF), demonstrate that photolysis is significantly enhanced in natural lake water compared to distilled water. ias.ac.incsbsju.edu For instance, the photodegradation rate of P5CDF in natural water was observed to be 240 times faster than in distilled water-acetonitrile solutions. ias.ac.in This acceleration is attributed to the action of naturally occurring sensitizers, such as dissolved organic matter, which absorb light and transfer the energy to the PCDF molecules, facilitating their breakdown. ias.ac.in

The degradation process generally follows pseudo-first-order kinetics. csbsju.edu Environmental factors that influence these kinetics include light intensity, the wavelength of the light, and the concentration of the pollutant. pjoes.commdpi.com Higher light intensity generally leads to faster degradation. researchgate.net Conversely, at higher initial pollutant concentrations, the rate of degradation can decrease as the contaminant molecules may adsorb excessively to particulate surfaces, blocking light penetration and access to reactive sites. mdpi.com

Table 1: Example of Photodegradation Rate Constants for PCDF Congeners in Different Water Types Data based on studies of 2,3,7,8-T4CDF and 2,3,4,7,8-P5CDF under midsummer sunlight conditions.

| Compound | Water Type | Rate Constant (k) (d⁻¹) | Half-Life (t½) (days) |

| 2,3,7,8-T4CDF | Distilled Water/Acetonitrile | 0.11 | 6.3 |

| Natural Lake Water | 0.58 | 1.2 | |

| 2,3,4,7,8-P5CDF | Distilled Water/Acetonitrile | 0.015 | 46.2 |

| Natural Lake Water | 3.6 | 0.2 | |

| Source: Environmental Science & Technology, 1996. csbsju.edu |

The photolytic transformation of PCDFs in aquatic environments proceeds through several key mechanisms. csbsju.edu

C-O Cleavage : This mechanism involves the breaking of the carbon-oxygen ether bond in the dibenzofuran (B1670420) ring structure. csbsju.edu The cleavage of this bond in the parent dibenzofuran molecule has been shown to yield 2,2′-dihydroxybiphenyl. csbsju.edu This pathway represents a fundamental breakdown of the stable dibenzofuran core.

Hydroxylation : Following C-O cleavage, hydroxylation can occur, where hydroxyl (-OH) groups are added to the resulting biphenyl (B1667301) structure. csbsju.edu For example, the photoproduct 2,2′-dihydroxybiphenyl can undergo further photolysis to form a trihydroxybiphenyl, tentatively identified as 2,2′,3-trihydroxybiphenyl. csbsju.edu This process increases the polarity of the degradation products.

These mechanisms demonstrate that photolysis does not simply dechlorinate PCDFs but can also dismantle the core aromatic structure. csbsju.edu

Analysis of water samples following the photolysis of PCDFs has led to the identification of several transformation products, confirming the operation of the mechanisms described above. csbsju.edu

During the photodegradation of 2,3,4,7,8-P5CDF, researchers identified three different T4CDF congeners as products, confirming reductive dechlorination. csbsju.edu Similarly, the photolysis of 2,3,7,8-T4CDF produced a T3CDF, although the specific isomer was not definitively identified. csbsju.edu

In addition to dechlorination products, polar compounds have also been detected. The photolysis of non-chlorinated dibenzofuran yielded 2,2′-dihydroxybiphenyl, a product of C-O bond cleavage. csbsju.edu This intermediate was observed to further degrade into a trihydroxybiphenyl. csbsju.edu The formation of these more polar, hydroxylated products is significant as they are generally less hydrophobic and may have different environmental transport and bioavailability characteristics than the parent compounds. ias.ac.in

Table 2: Identified Photolytic Transformation Products of PCDFs and Dibenzofuran

| Parent Compound | Transformation Product | Degradation Pathway |

| 2,3,4,7,8-P5CDF | Tetrachlorodibenzofurans (e.g., 2,3,6,8- and 2,3,4,8-T4CDF) | Reductive Dechlorination |

| 2,3,7,8-T4CDF | Trichlorodibenzofuran | Reductive Dechlorination |

| Dibenzofuran | 2,2′-Dihydroxybiphenyl | C-O Cleavage |

| 2,2′-Dihydroxybiphenyl | 2,2′,3-Trihydroxybiphenyl | Hydroxylation |

| Source: Environmental Science & Technology, 1996. csbsju.edu |

Beyond photolysis, PCDFs can be degraded through chemical reactions with other substances present in the environment, particularly strong oxidizing agents.

Hydrogen peroxide (H₂O₂) is an oxidizing agent that can react with chlorinated aromatic compounds. Theoretical studies on the reaction between 2,3,7,8-TCDF and hydrogen peroxide provide insight into this degradation pathway. nih.gov

The proposed reaction mechanism begins with the formation of a molecular complex between the TCDF molecule and a neutral H₂O₂ molecule. nih.gov This is followed by a nucleophilic aromatic substitution, where the hydrogen peroxide attacks the TCDF structure, forming an intermediate that contains a reactive O-O bond. The final step is the homolytic cleavage of this O-O bond, leading to the production of radicals and the breakdown of the PCDF. nih.gov

The reaction can also proceed with the anion of hydrogen peroxide (HO₂⁻). This anion can participate in both nucleophilic aromatic substitution and nucleophilic addition reactions. The addition reaction is significant as it can lead directly to the dissociation of the C-O bond within the dibenzofuran ring, breaking down the core structure. nih.gov Unlike the reaction with neutral H₂O₂, this pathway does not require the presence of water molecules to proceed. nih.gov

Chemical Degradation Processes

Theoretical Investigations of Reaction Mechanisms (e.g., Nucleophilic Substitution, Nucleophilic Addition)

For instance, theoretical studies on the reaction of 2,3,7,8-tetrachlorodibenzofuran (TCDF) with reactive oxygen species like the hydroperoxyl anion have been performed. researchgate.net These investigations help in understanding the potential for nucleophilic aromatic substitution reactions. Such reactions are generally difficult for neutral molecules but can be facilitated under specific environmental conditions, such as the presence of strong nucleophiles or catalytic species. researchgate.net The reactivity and the specific pathways, whether through nucleophilic addition-elimination or other mechanisms, are influenced by the electronic properties of the dibenzofuran ring system, which are in turn affected by the number and position of chlorine substituents.

The study of nucleophilic substitution reactions on related heterocyclic structures, like pentafluoropyridine, demonstrates that reaction conditions and the nature of the nucleophile play a decisive role in determining which positions on the aromatic ring are attacked. This highlights the complexity of predicting reaction pathways for chlorinated dibenzofurans without specific experimental or theoretical data.

Biotic Degradation Pathways

Microbial Biotransformation of Trichlorodibenzofurans

The microbial-mediated transformation is a key process in the environmental breakdown of chlorinated dibenzofurans. Various microorganisms, including bacteria and fungi, have demonstrated the ability to degrade these persistent organic pollutants.

Bacterial Degradation Mechanisms

Certain bacterial strains have been identified that can metabolize chlorinated dibenzofurans, often through co-metabolism, where the bacterium utilizes another compound as its primary carbon and energy source. The degradation efficiency is highly dependent on the degree and pattern of chlorination.

Research has identified several bacterial genera capable of degrading chlorinated dibenzofurans. Studies on specific isomers, such as 2,4,8-trichlorodibenzofuran (B1205654), provide insight into the metabolic capabilities of these bacteria.

Sphingomonas sp. strain RW1 : This well-studied bacterium is known for its ability to mineralize dibenzofuran and dibenzo-p-dioxin. nih.gov It can also catabolize some chlorinated derivatives. In turnover experiments, Sphingomonas sp. strain RW1 was shown to metabolize 2,4,8-trichlorodibenzofuran, leading to the unequivocal identification of 6,8-dichloro-2-methyl-4H-chromen-4-one as a metabolite. nih.gov This indicates that the bacterium initiates the degradation process but does not achieve complete mineralization of the polychlorinated compound. nih.gov

Terrabacter sp. strain DBF63 : This dibenzofuran-utilizing bacterium possesses an angular dioxygenase that is key to the initial breakdown of the dibenzofuran structure. nih.gov It has been investigated for its ability to degrade various chlorinated dibenzofurans and dibenzo-p-dioxins. nih.gov While its direct action on 2,4,7-trichlorodibenzofuran has not been detailed, its enzymatic machinery is capable of attacking the non-substituted aromatic ring of other chlorinated congeners. nih.gov

Pseudomonas sp. strain CA10 : This carbazole-utilizing bacterium also contains an angular dioxygenase with a broad substrate range. nih.gov It has shown the ability to catalyze the angular dioxygenation of mono- to trichlorinated dibenzofurans. nih.gov Like Terrabacter, its degradation capability relies on the initial enzymatic attack on the aromatic rings. nih.gov

Table 1: Bacterial Strains Involved in Trichlorodibenzofuran Degradation

| Bacterial Strain | Target Compound | Metabolite(s) Identified | Key Findings |

|---|---|---|---|

| Sphingomonas sp. strain RW1 | 2,4,8-Trichlorodibenzofuran | 6,8-dichloro-2-methyl-4H-chromen-4-one | Capable of catabolizing the compound, producing a stable, partially degraded metabolite. nih.gov |

| Terrabacter sp. strain DBF63 | Chlorinated Dibenzofurans (general) | Chlorosalicylic acids (from less chlorinated congeners) | Degrades various CDFs via its DFDO enzyme system, primarily attacking the non-substituted ring. nih.gov |

| Pseudomonas sp. strain CA10 | Chlorinated Dibenzofurans (general) | Chlorosalicylic acids, Chlorocatechols (from less chlorinated congeners) | Degrades various CDFs via its CARDO enzyme system; shows a weaker overall degradation ability compared to DBF63. nih.gov |

The initial and critical step in the bacterial degradation of dibenzofurans is the cleavage of the ether bridge. This is accomplished by a class of enzymes known as angular dioxygenases . nih.govnih.gov These multi-component enzyme systems catalyze the insertion of two oxygen atoms at the angular position (adjacent to the ether oxygen) and an adjacent carbon atom. nih.govuni-konstanz.de This action forms a highly unstable hemiacetal, which spontaneously rearranges, leading to the cleavage of the ether bond and the formation of a dihydroxylated biphenyl derivative. nih.gov

Two distinct types of angular dioxygenases involved in this process are:

Dibenzofuran 4,4a-dioxygenase (DFDO) : Found in Terrabacter sp. strain DBF63, this enzyme initiates the degradation pathway. nih.gov

Carbazole 1,9a-dioxygenase (CARDO) : Present in Pseudomonas sp. strain CA10, this enzyme also catalyzes the angular dioxygenation of a range of chlorinated dibenzofurans. nih.gov

Studies have shown that these enzymes can attack the non-substituted aromatic ring of chlorinated dibenzofurans. nih.gov The substrate specificity of these enzymes is a major determinant of which isomers can be degraded. For example, research has shown that the CARDO from Pseudomonas sp. strain CA10 can catalyze the angular dioxygenation of all mono- to trichlorinated dibenzofurans tested in one study, while the DFDO from Terrabacter sp. strain DBF63 showed a more limited range. nih.gov

Fungal Biodegradation Pathways

Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzyme systems that can degrade a wide variety of recalcitrant organic pollutants, including chlorinated dibenzofurans.

A study on the degradation of 2,4,8-trichlorodibenzofuran (2,4,8-TCDF) by a newly isolated fungus, Cerrena sp. strain F0607, demonstrated significant degradation capabilities. researchgate.net The presence of 2,4,8-TCDF in the culture medium led to an increase in the degradation rate per unit of biomass and an increase in the mycelial biomass itself. researchgate.net The degradation was associated with the production of ligninolytic enzymes, with laccase showing the highest activity. researchgate.net The addition of a laccase activity inducer (CuSO₄) enhanced the degradation of the trichlorodibenzofuran congener. researchgate.net

Another study screened four different fungal isolates (PL1, PL2, PC, and 267) for their ability to degrade 2,4,8-TCDF in both liquid culture and soil. The fungi were able to degrade between 24% and 78% of the initial 2,4,8-TCDF concentration in liquid medium over 30 days. The degradation process was confirmed by the detection of 5-Chlorosalicylic acid and 3,5-Dichlorosalicylic acid as intermediates.

Table 2: Fungal Degradation of 2,4,8-Trichlorodibenzofuran (TCDF)

| Fungal Strain | System | Initial Concentration | Duration (days) | Degradation (%) | Key Findings |

|---|---|---|---|---|---|

| Cerrena sp. F0607 | Liquid Culture | 1 or 10 mg/L | - | - | Laccase activity was identified as a key factor in the degradation process. researchgate.net |

| Fungal Isolate PL1 | Liquid Culture | 0.25 mM | 30 | 78% | Showed the highest degradation percentage among the four tested isolates in liquid culture. |

| Fungal Isolate 267 | Soil | 10 ppm | 30 | 58% | Demonstrated significant degradation ability in a soil matrix. |

Identification of Fungal Species Capable of Degradation

The biodegradation of persistent organic pollutants like trichlorodibenzofurans is a key mechanism for their removal from the environment. Research has identified several fungal species, particularly white-rot fungi, that possess the enzymatic machinery necessary to break down these complex chlorinated aromatic compounds. These fungi are considered promising candidates for bioremediation technologies.

Studies have demonstrated the capability of various fungi to degrade 2,4,8-TCDF. For instance, an isolate identified as Cerrena sp. F0607 has shown effective degradation of 2,4,8-TCDF in liquid cultures. researchgate.net This fungus produces ligninolytic enzymes, such as laccase, which are instrumental in the degradation process. researchgate.net

Other research has screened fungi from nature for their ability to remediate dioxin-contaminated soil. In these studies, four fungal strains designated PL1, PL2, PC, and 267 were shown to degrade 2,4,8-TCDF, with degradation rates ranging from 24% to 78% in culture medium over 30 days. The white-rot fungus Phanerochaete sordida YK-624 is another species capable of degrading a range of polychlorinated dibenzofurans (PCDFs). asm.orgnih.gov It has demonstrated the ability to break down mixtures of PCDF congeners, with degradation percentages for hexachloro-isomers reaching up to 70%. asm.orgnih.gov The lignin-degrading fungus Phanerochaete chrysosporium is also well-known for its capacity to mineralize a wide array of persistent organopollutants, including chlorinated aromatic compounds, through the action of its extracellular peroxidases. nih.goviqs.edu

The table below summarizes the degradation of 2,4,8-TCDF by selected fungal strains in different experimental setups.

| Fungal Strain/Isolate | Compound | Initial Concentration | Duration | Medium | Degradation (%) | Source(s) |

| PL1 | 2,4,8-TCDF | 0.25 mM | 30 days | Culture Medium | 78% | |

| Fungus 267 | 2,4,8-TCDF | 10 ppm | 30 days | Soil | 58% | |

| Cerrena sp. F0607 | 2,4,8-TCDF | 1 or 10 mg/L | Not specified | Liquid Culture | Degradation observed | researchgate.net |

| P. sordida YK-624 | Hexachloro-PCDFs | Not specified | Not specified | Low-N Medium | ~70% | asm.orgnih.gov |

Characterization of Microbial Degradation Intermediates (e.g., 3,5-Dichlorosalicylic acid, 5-Chlorosalicylic acid)

The elucidation of metabolic pathways is crucial for understanding the complete biodegradation of a compound. During the fungal degradation of trichlorodibenzofurans, the parent molecule is broken down into smaller, often less chlorinated, intermediate compounds. The identification of these metabolites provides direct evidence of biodegradation.

In the degradation of the closely related isomer 2,4,8-TCDF by fungi such as strains PL1 and 267, specific chlorinated salicylic (B10762653) acids have been identified as key intermediates. The detection of 3,5-Dichlorosalicylic acid and 5-Chlorosalicylic acid in reaction products confirms that the fungi are actively metabolizing the trichlorodibenzofuran molecule. The bacterial species Sphingomonas sp. strain RW1 has also been shown to degrade various mono- and dichlorinated dibenzofurans to their corresponding chlorinated salicylates and catechols. nih.gov This suggests that the initial enzymatic attack can occur on either the substituted or non-substituted aromatic ring. nih.gov The formation of these intermediates indicates a pathway involving initial dioxygenase attack followed by cleavage of the aromatic ring structure.

| Parent Compound | Fungal/Bacterial Strain | Identified Intermediates | Source(s) |

| 2,4,8-TCDF | Fungi PL1 and 267 | 3,5-Dichlorosalicylic acid, 5-Chlorosalicylic acid | |

| Chlorinated Dibenzofurans | Sphingomonas sp. RW1 | Chlorinated Salicylates, Chlorinated Catechols | nih.gov |

| 2,3,7,8-TCDD | Phanerochaete sordida YK-624 | 4,5-Dichlorocatechol | asm.orgnih.gov |

Influence of Molecular Structure and Substitution Patterns on Biodegradability

The biodegradability of chlorinated aromatic compounds is not uniform across all congeners; it is significantly influenced by the molecular structure, particularly the number and position of chlorine substituents on the aromatic rings. eurochlor.orgresearchgate.net

Generally, the rate of microbial degradation decreases as the number of chlorine substitutions increases. researchgate.net Lower chlorinated congeners are more susceptible to aerobic biodegradation, whereas higher chlorinated congeners are more recalcitrant under the same conditions. nih.goveurochlor.org For instance, the bacterium Sphingomonas sp. strain RW1 was able to degrade several mono- and dichlorinated dibenzofurans but did not degrade more highly chlorinated congeners. nih.gov

The specific pattern of chlorine substitution is a critical determinant of a molecule's susceptibility to enzymatic attack. researchgate.netnih.gov

Position of Chlorine Atoms: The location of chlorine atoms on the dibenzofuran rings affects the ability of microbial enzymes, such as dioxygenases, to initiate degradation. For polychlorinated biphenyls (PCBs), a structurally similar class of compounds, isomers with chlorine atoms in the ortho positions (e.g., 2,2'-) exhibit very poor degradability. researchgate.net Conversely, PCBs with chlorine atoms in the meta and para positions are often more readily degraded. researchgate.net

Ring Attack Preference: The initial enzymatic attack can occur on either the chlorinated or non-chlorinated ring. For many isomers, the non-chlorinated or less-chlorinated ring is preferentially attacked. researchgate.net However, some enzymes can act on chlorine-substituted rings. nih.gov The choice of which ring is attacked and the subsequent steps in the degradation pathway are dependent on the specific enzymes of the microbial strain involved. researchgate.netnih.gov

This differential susceptibility means that during the degradation of a mixture of trichlorodibenzofuran isomers, some may be degraded more rapidly than others, leading to a shift in the congener profile in the environment over time.

Sorption and Transport Dynamics in Environmental Media

The movement and bioavailability of 2,4,7-Trichlorodibenzofuran in the environment are largely controlled by its sorption to soil and sediment particles. hnu.edu.cn As a hydrophobic compound, it tends to partition from water into organic matter in environmental media. nih.govresearchgate.net

The sorption behavior of structurally similar compounds, such as 2,3,7,8-tetrachlorodibenzothiophene (B1346927) (2,3,7,8-TCDT), has been studied in detail and provides a model for understanding TCDF dynamics. nih.gov

Sorption Kinetics: The sorption process is often biphasic, consisting of an initial rapid sorption phase followed by a slower, gradual uptake. nih.gov The initial fast sorption is attributed to the compound binding to easily accessible sites on the surface of soil or sediment particles. nih.gov

Sorption Isotherms: The relationship between the concentration of the compound in the solid phase (soil/sediment) and the aqueous phase at equilibrium is often described by the Freundlich model. nih.gov This model can account for the non-linear sorption behavior typically observed for such compounds on heterogeneous surfaces like soil. nih.gov

Influence of Environmental Factors:

Soil Organic Matter (SOM): The extent of sorption is strongly correlated with the organic matter content of the soil or sediment. hnu.edu.cnnih.gov Higher SOM content generally leads to stronger sorption, which reduces the compound's mobility and bioavailability. nih.gov

pH: Soil and water pH can influence sorption. For 2,3,7,8-TCDT, maximum sorption was observed under acidic conditions (pH < 4.0). nih.gov

Dissolved Organic Matter (DOM): DOM can act as a carrier, increasing the apparent solubility of hydrophobic compounds and facilitating their transport in aquatic systems. hnu.edu.cn However, the effect can be complex; low levels of DOM have been shown to promote sorption, while high concentrations can inhibit it by competing for sorption sites or keeping the compound in the aqueous phase. nih.gov

The strong tendency of trichlorodibenzofurans to sorb to particulate matter means their primary transport mechanism in aquatic environments is often associated with the movement of suspended sediments. hnu.edu.cnresearchgate.net This process leads to their accumulation in depositional zones, such as riverbeds and lake bottoms.

Analytical Methodologies for the Determination of Trichlorodibenzofurans

Advanced Chromatographic and Spectrometric Techniques for Trace Analysis

The gold standard for the analysis of PCDFs, including trichlorodibenzofurans, is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). well-labs.comnih.gov This combination provides the necessary selectivity and sensitivity to detect these compounds at parts-per-quadrillion (ppq) levels. nih.gov The gas chromatograph separates the different PCDF congeners from each other and from other co-extracted compounds, while the mass spectrometer provides definitive identification and quantification. nih.gov

More recently, techniques like atmospheric pressure gas chromatography coupled with tandem mass spectrometry (APGC-MS/MS) have emerged as viable alternatives, offering comparable sensitivity and robustness. waters.com These modern methods are often more user-friendly and can lead to improved sample turnaround times and reduced operational costs. waters.com

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) Applications

HRGC/HRMS is the cornerstone of regulatory methods for dioxin and furan (B31954) analysis, such as U.S. EPA Method 1613B. well-labs.comepa.gov This technique is essential for separating the numerous PCDF isomers, many of which have similar chemical properties but can differ significantly in toxicity. nih.gov High-resolution capillary columns, such as a 60 m SH Rxi-5Sil MS column, are employed to achieve the necessary chromatographic separation. advancechemjournal.com

The mass spectrometer is operated in selected ion monitoring (SIM) mode, where it focuses on specific ions characteristic of the TCDF molecule. nemi.gov For TCDFs, this would involve monitoring the molecular ion cluster. The high resolution of the mass spectrometer (typically >9000) allows for the differentiation of target analytes from interfering compounds that may have the same nominal mass but a different exact mass. epa.gov

Isomer-Specific Quantification Approaches for Trichlorodibenzofurans

Isomer-specific quantification is critical because the toxicity of PCDF congeners is highly dependent on the positions of the chlorine atoms. The most toxic isomers have chlorine atoms at positions 2, 3, 7, and 8. The analytical standard for achieving isomer-specific quantification is the isotope dilution method, as outlined in U.S. EPA Method 1613. well-labs.comepa.gov

This approach involves spiking the sample with a known amount of a carbon-13 (¹³C) labeled analog of the target analyte (e.g., ¹³C₁₂-2,3,7,8-TCDF) before extraction and cleanup. epa.govcapes.gov.br These labeled internal standards behave almost identically to the native (unlabeled) analytes throughout the entire analytical process. epa.gov By comparing the response of the native analyte to the response of the labeled internal standard in the final HRGC/HRMS analysis, a precise and accurate concentration can be determined, correcting for any losses that may have occurred during sample preparation. nemi.gov

The quantification relies on comparing the integrated ion current profiles of two specific ions for both the native and the labeled standard. The ratio of these ions must fall within a specified range for positive identification. epa.gov

Development of Real-Time Monitoring Technologies for Emission Characterization

Traditional methods for monitoring emissions from sources like municipal waste combustors involve sampling over several hours, followed by weeks of laboratory analysis. acs.org This significant time lag prevents immediate feedback for process control. Consequently, there is a growing interest in developing real-time or near-real-time monitoring technologies.

One promising technology is Resonance-Enhanced Multiphoton Ionization coupled with Time-of-Flight Mass Spectrometry (REMPI-TOFMS). acs.orgnih.govacs.org Systems like Jet-REMPI and GC-REMPI-TOFMS have been developed for the rapid detection of PCDDs and PCDFs in flue gas. epa.gov While direct real-time monitoring of TCDFs is challenging, these systems often monitor indicator compounds, such as chlorobenzenes, which have been shown to correlate well with PCDF emissions. nih.govacs.org For instance, a strong correlation has been established between 1,2,4-trichlorobenzene (B33124) concentrations measured by GC-REMPI-TOFMS and the total PCDF concentrations from conventional sampling methods, allowing for operational feedback to minimize emissions. nih.govacs.org These technologies can provide measurements in as little as five minutes, offering a significant advantage over traditional methods. acs.orgnih.govacs.org

Sample Preparation and Extraction Protocols for Diverse Matrices

The extraction of trichlorodibenzofurans from various environmental and biological samples is a critical step that precedes instrumental analysis. The choice of method depends on the sample matrix, which can range from water, soil, and sediment to flue gas and biological tissues. epa.gov The goal is to efficiently separate the TCDFs from the bulk of the sample matrix while minimizing the loss of the analytes. nih.gov

Common extraction techniques include:

Soxhlet Extraction: A classic method often used for solid samples like soil, sediment, and fly ash. advancechemjournal.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. fms-inc.comthermofisher.com

Solid-Phase Extraction (SPE): Used for aqueous samples, where the analytes are adsorbed onto a solid sorbent, which is then eluted with a small volume of solvent.

Following the initial extraction, a multi-step cleanup process is required to remove interfering compounds such as lipids, polychlorinated biphenyls (PCBs), and other chlorinated substances that are often present at much higher concentrations. well-labs.comepa.gov This cleanup typically involves column chromatography using various sorbents like silica (B1680970) gel (often modified with acid or base), alumina, and activated carbon. well-labs.comadvancechemjournal.com For example, a multilayer silica column can effectively remove lipids and other organic interferences. advancechemjournal.comfms-inc.com

Quality Assurance and Quality Control (QA/QC) in Environmental Analysis

A rigorous Quality Assurance/Quality Control (QA/QC) program is essential to ensure that the analytical data for trichlorodibenzofurans are reliable and legally defensible. canada.ca Regulatory methods like U.S. EPA Method 1613 and 8290A have stringent, built-in QA/QC requirements. well-labs.comepa.gov

Key QA/QC elements include:

Initial Demonstration of Capability: Each laboratory must demonstrate its ability to generate acceptable accuracy and precision with the method before analyzing samples. epa.gov

Method Blanks: A sample of a clean matrix (e.g., reagent water or purified sand) is processed and analyzed in the same way as the field samples to check for contamination in the laboratory. nemi.gov

Matrix Spike/Matrix Spike Duplicates (MS/MSD): A portion of a field sample is spiked with a known amount of analytes to evaluate the effect of the sample matrix on the analytical method.

Labeled-Compound Spiking: As part of the isotope dilution method, all samples, blanks, and standards are spiked with ¹³C-labeled internal standards to monitor and correct for recovery. well-labs.com A cleanup standard (e.g., ³⁷Cl₄-labeled 2,3,7,8-TCDD) may also be added after extraction but before cleanup to measure the efficiency of the cleanup process. well-labs.com

Calibration Verification: The instrument's calibration is checked at regular intervals to ensure its stability and accuracy. epa.gov

Data validation is the final step, where all QA/QC results are reviewed to ensure they meet the method's criteria before the data are reported. epa.govepa.gov

Development and Validation of Analytical Reference Standards for Trichlorodibenzofurans

The availability of high-purity analytical reference standards is a prerequisite for the accurate identification and quantification of trichlorodibenzofurans. trilogylab.com These standards are used to calibrate the analytical instruments and to fortify control samples. trilogylab.com

The development of a reference standard involves several stages:

Synthesis: The specific TCDF isomer, such as 2,4,7-trichlorodibenzofuran, is synthesized in the laboratory. Custom synthesis is often required for specific isomers and for producing isotopically labeled versions (e.g., with ¹³C). tlcstandards.com

Purification: The synthesized compound is purified to a high degree, typically greater than 98%, to remove any impurities that could interfere with the analysis. isotope.com

Characterization and Certification: The identity and purity of the compound are confirmed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Gas Chromatography (GC). tlcstandards.com A Certificate of Analysis (COA) is issued, which provides detailed information about the standard's purity, concentration, and traceability. tlcstandards.com

Certified Reference Materials (CRMs) from national metrology institutes like the National Institute of Standards and Technology (NIST) provide the highest level of accuracy and traceability. nist.gov These materials are used to validate in-house methods and to ensure comparability of data between different laboratories. trilogylab.comnist.gov The validation process for a new analytical method using these standards involves assessing parameters like accuracy, precision, sensitivity, and specificity. nih.gov

Computational and Theoretical Studies on Trichlorodibenzofurans

Density Functional Theory (DFT) Applications in Reactivity and Stability Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules, including polychlorinated dibenzofurans (PCDFs). nih.govmdpi.com DFT-based methods are employed to analyze the reactivity and predict the stability of compounds like 2,4,7-Trichlorodibenzofuran by calculating a range of molecular parameters and reactivity descriptors. tandfonline.comnih.gov

Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding chemical reactions. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. For PCDFs, increasing the number of chlorine atoms tends to make the molecule more electronegative and increases its electron affinity. koreascience.kr

DFT calculations are also instrumental in elucidating reaction mechanisms. For example, theoretical investigations have detailed the reaction pathways between PCDFs and other molecules, mapping out transition states and calculating activation energy barriers. nih.govnih.gov This allows for a detailed understanding of how these compounds might be transformed or degraded under specific conditions. nih.gov

Table 1: Key DFT-Based Reactivity Descriptors

| Descriptor | Symbol | Significance |

|---|---|---|

| Global Descriptors | ||

| Chemical Potential | μ | Measures the tendency of a molecule to accept or donate electrons. |

| Electrophilicity Index | ω | Quantifies the ability of a molecule to act as an electron acceptor. |

| Nucleophilicity Index | N | Quantifies the ability of a molecule to act as an electron donor. |

| HOMO-LUMO Gap | E_gap | Indicates kinetic stability; a larger gap suggests lower reactivity. |

| Global Softness | S | Measures the polarizability of the molecule. tandfonline.com |

| Local Descriptors | ||

| Fukui Function | f(r) | Identifies the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. |

Quantitative Structure-Property Relationships (QSPR) Modeling using Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govacs.org This approach establishes a mathematical relationship between a specific property (like boiling point, solubility, or environmental partitioning) and a set of numerical values known as molecular descriptors. nih.gov

For a compound like 2,4,7-Trichlorodibenzofuran, a QSPR model would be built using a dataset of related PCDF congeners for which the property of interest has been experimentally measured. The process involves several key steps:

Data Collection: Gathering a set of molecules with known property values.

Descriptor Calculation: For each molecule, a wide array of molecular descriptors are calculated. These can be categorized as:

0D Descriptors: Based on the molecular formula, such as molecular weight.

1D Descriptors: Based on lists of structural fragments.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D Descriptors: Calculated from the 3D coordinates of the molecule, describing its size, shape, and steric properties. acs.org

Model Development: A statistical method, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), is used to create a mathematical model that best correlates the descriptors with the property.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

In the context of PCDFs, QSPR models can be developed to predict properties like the n-octanol/water partition coefficient (log K_ow), which is crucial for assessing environmental fate. nih.gov Studies on similar compounds like polychlorinated biphenyls (PCBs) have successfully used descriptors such as the number of chlorine atoms, the energy of the LUMO (E_LUMO), and the electrophilicity index (ω) to build predictive models. nih.gov Three-dimensional QSPR methods, like Comparative Molecular Field Analysis (CoMFA), use steric and electrostatic fields as descriptors to predict thermodynamic properties. acs.orgacs.org

Table 2: Examples of Molecular Descriptors for QSPR Modeling

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Constitutional (0D/1D) | Molecular Weight, Number of Chlorine Atoms (N_Cl) | Basic composition and degree of halogenation. nih.gov |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall indices) | Molecular size, shape, branching, and cyclicity. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape of the molecule. |

| Quantum-Chemical (3D) | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic structure, polarity, and reactivity. nih.gov |

| Field-Based (3D) | CoMFA Steric and Electrostatic Fields | 3D distribution of steric bulk and electrostatic potential around the molecule. acs.org |

Thermochemical Calculations and Stability Analysis (e.g., Enthalpies of Formation)

Thermochemical calculations provide fundamental data on the energy content and stability of molecules. The standard enthalpy of formation (Δ_f_H°) is a key thermodynamic property that quantifies the energy released or absorbed when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for assessing the relative stability of isomers.

Computational methods, including high-accuracy composite techniques and DFT, are used to predict the gas-phase enthalpies of formation for PCDF congeners. nih.gov One study utilized G3XMP2 model chemistry, DFT, and second-order Møller-Plesset (MP2) theory, in conjunction with isodesmic reactions, to predict these values for all 135 PCDF congeners. Isodesmic reactions are hypothetical reactions where the number and type of bonds on both the reactant and product sides are conserved, which helps to cancel out systematic errors in the calculations and leads to more accurate enthalpy predictions.

The results of such studies allow for a detailed analysis of isomer stability. For trichlorodibenzofurans, the position of the chlorine atoms significantly influences the molecule's stability. For instance, chlorine substitution at positions 1 or 9 generally leads to more stable isomers, whereas simultaneous substitution at both positions 1 and 9 can result in strong repulsion between the chlorine atoms, leading to decreased stability. nih.gov The relative stabilities of different isomers, as determined by their enthalpies of formation, can help rationalize their observed abundance in environmental or industrial samples. nih.gov

Table 3: Calculated Standard Gas-Phase Enthalpies of Formation (Δ_f_H°gas) for Selected Trichlorodibenzofuran Isomers at 298.15 K

| Isomer | Δ_f_H°gas (kJ/mol) (G3XMP2 Method) | Δ_f_H°gas (kJ/mol) (B3LYP/6-311++G(3df,3pd) Method) |

|---|---|---|

| 1,2,4-Trichlorodibenzofuran | -96.7 | -86.5 |

| 1,2,6-Trichlorodibenzofuran | -93.8 | -83.7 |

| 1,3,7-Trichlorodibenzofuran | -103.5 | -93.4 |

| 1,4,8-Trichlorodibenzofuran | -92.9 | -82.8 |

| 2,3,6-Trichlorodibenzofuran | -96.9 | -86.8 |

| 2,3,8-Trichlorodibenzofuran | -97.3 | -87.2 |

| 2,4,7-Trichlorodibenzofuran | -99.7 | -89.6 |

| 2,4,8-Trichlorodibenzofuran (B1205654) | -100.2 | -90.1 |

Data sourced from a computational study on the enthalpies of formation for polychlorinated dibenzofurans.

Environmental Research Challenges and Future Directions for Trichlorodibenzofurans

Identification of Emerging Sources and Novel Congeners (e.g., Mixed Halogenated Dibenzofurans)

A primary challenge in managing the environmental burden of trichlorodibenzofurans is the complete identification of their emission sources. While major historical sources like industrial waste incineration and certain chemical manufacturing processes are well-known, there is a continuous need to identify emerging and previously overlooked sources. nih.gov

A significant area of future research is the characterization of novel congeners, particularly mixed halogenated dibenzofurans (PXDFs), which contain both chlorine and bromine atoms. These compounds are formed during combustion processes, such as municipal waste incineration, where both chlorinated and brominated precursors are present. nih.gov The condensation reactions involving 2-chlorophenoxy and 2-bromophenoxy radicals can lead to the formation of various mixed dibenzo-p-dioxins and dibenzofurans. nih.gov Studies have shown that mixed brominated-chlorinated congeners are predominantly identified in environmental samples from these combustion sources. nih.gov The toxicity of these mixed halogenated compounds is believed to be comparable to their chlorinated counterparts, making their identification and monitoring a critical research priority. nih.gov

Development of Advanced Bioremediation and Remediation Strategies

Conventional physical and chemical remediation methods for PCDF-contaminated sites can be costly and disruptive. Bioremediation, which uses microorganisms to degrade pollutants, presents a more economical and environmentally sound alternative. researchgate.net Research in this area is focused on identifying and optimizing microbial strains and consortia capable of breaking down persistent compounds like 2,4,7-Trichlorodibenzofuran.

Significant progress has been made in identifying bacteria that can degrade lower-chlorinated PCDFs. For example, Sphingomonas sp. strain RW1 has been shown to degrade several mono- and dichlorinated dibenzofurans through a dioxygenolytic attack, breaking them down into corresponding chlorinated salicylates. researchgate.net Other bacterial strains, such as Terrabacter sp. strain DBF63 and Carbazole-utilizing Pseudomonas sp. strain CA10, also exhibit the ability to cooxidize various mono-, di-, and trichlorodibenzofurans. nih.gov

Advanced strategies under investigation include the combination of different microbial degradation pathways. Highly chlorinated PCDFs are more effectively broken down through anaerobic reductive dechlorination, while the resulting less-chlorinated congeners are more susceptible to aerobic degradation. researchgate.net Future bioremediation strategies may involve sequential anaerobic-aerobic processes. Furthermore, innovative approaches such as immobilizing degrading bacteria on materials like biochar are being explored to enhance the efficiency and application of bioremediation in contaminated soils and sediments. frontiersin.org

Interactive Data Table: Bacterial Strains in PCDF Bioremediation

| Bacterial Strain | Degradation Mechanism | Target Congeners | Potential Application |

|---|---|---|---|

| Sphingomonas sp. strain RW1 | Angular Dioxygenation researchgate.net | Mono-, Di-, and some Trichlorodibenzofurans researchgate.netnih.gov | Aerobic degradation of lower-chlorinated PCDFs in soil and sediment. |

| Terrabacter sp. strain DBF63 | Angular Dioxygenation nih.gov | Mono-, Di-, and Trichlorodibenzofurans nih.gov | Co-oxidation of various PCDF congeners. |

| Pseudomonas sp. strain CA10 | Angular Dioxygenation nih.gov | Mono-, Di-, and Trichlorodibenzofurans nih.gov | Co-oxidation of various PCDF congeners. |

| Dehalococcoides sp. | Reductive Dechlorination researchgate.net | Highly-chlorinated PCDD/Fs researchgate.net | Anaerobic degradation of higher-chlorinated PCDFs in sediments. |

Refinement of Environmental Fate and Transport Models

Predicting how trichlorodibenzofurans move through and persist in the environment is crucial for risk assessment and management. Environmental fate and transport models are computational tools used for this purpose. cdc.govresearchgate.net These models simulate processes like advection, dispersion, sorption to soil and sediment, and bioaccumulation in food webs. researchgate.netitrcweb.org

A key challenge is refining these models to accurately reflect the specific physicochemical properties of individual PCDF congeners. Factors such as a compound's lipophilicity (tendency to dissolve in fats), persistence against degradation, and potential for atmospheric transport must be accurately parameterized. cdc.govitrcweb.org The output of these models helps predict contaminant concentrations in different environmental compartments like water, soil, and air over time, which can guide monitoring efforts and remediation decisions. researchgate.net

Future research aims to improve the accuracy of these models by incorporating more detailed site-specific environmental data (e.g., soil type, hydrology) and by better understanding the transformation processes that affect these compounds in the environment. researchgate.netresearchgate.net Developing models that can handle the complexities of contaminant mixtures and their interactions within the environment is also a priority.

Innovation in Analytical Techniques for Enhanced Detection Limits and Specificity

The effective monitoring and regulation of trichlorodibenzofurans depend on robust analytical methods capable of detecting these compounds at ultra-trace levels. The "gold standard" for PCDF analysis has traditionally been high-resolution gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS). nih.gov However, the high cost and complexity of this technique drive innovation toward more accessible and efficient methods.

Recent advancements focus on improving both the speed and sensitivity of analysis. For instance, the development of a one-step cleanup method combined with gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS) offers a more cost-effective and faster alternative for analyzing PCDFs in soil samples. nih.gov For near-real-time applications, such as monitoring emissions from incinerators, techniques like gas chromatography coupled to resonance-enhanced multiphoton ionization-time-of-flight mass spectrometry (GC-REMPI-TOFMS) are being evaluated to measure indicator compounds. acs.org

Future innovations will likely focus on several key areas:

Lowering Detection Limits: Achieving even lower detection limits is necessary for studies on bioaccumulation and the subtle ecological effects of these compounds. nih.gov

Improving Specificity: Developing methods to better separate and identify the vast number of PCDF congeners, including mixed halogenated variants, is crucial for accurate risk assessment. psu.edu

High-Throughput Analysis: Creating faster and more automated methods is essential for processing the large number of samples required for comprehensive environmental monitoring programs. nih.gov

Orthogonal Methods: The use of multi-dimensional techniques, such as two-dimensional gas chromatography (GC×GC), can increase selectivity and allow for the analysis of more analytes in a single run. nih.gov

Interactive Data Table: Advances in Analytical Techniques for PCDFs

| Technique | Principle | Advantage | Application |

|---|---|---|---|

| GC-HRMS | Gas Chromatography separation followed by High-Resolution Mass Spectrometry detection. nih.gov | "Gold Standard," high sensitivity and specificity. nih.gov | Regulatory compliance monitoring, reference analysis. |

| GC-QqQ-MS/MS | Gas Chromatography with a triple quadrupole mass spectrometer for targeted analysis. nih.gov | Cost-effective, simplified sample cleanup, good alternative to HRMS. nih.gov | Routine analysis of contaminated soil and other matrices. |

| GC-REMPI-TOFMS | Gas Chromatography with Resonance-Enhanced Multiphoton Ionization and Time-of-Flight Mass Spectrometry. acs.org | Near-real-time monitoring capability. acs.org | Online monitoring of indicator compounds in industrial emissions. |

| Negative Ion APCI-MS | Atmospheric Pressure Chemical Ionization creates structure-diagnostic fragments. psu.edu | Differentiates co-eluting isomers, useful for mixed halogenated compounds. psu.edu | Identification of specific PCDF and PXDF isomers in complex samples. |

Integrated Environmental Monitoring and Assessment Programs

To gain a holistic understanding of the impact of trichlorodibenzofurans, isolated measurements in a single environmental medium are insufficient. Integrated environmental monitoring programs are a critical future direction. These programs involve the simultaneous and coordinated measurement of contaminants in air, water, soil, sediment, and wildlife. researchgate.net

Such integrated approaches provide a more complete picture of contaminant sources, transport pathways, and ecosystem-wide exposure. For example, the Connecticut Department of Environmental Protection has utilized a highly sensitive, long-term (30-day) air sampling method to monitor for PCDDs/PCDFs at ultra-trace levels, providing valuable data on atmospheric concentrations. nih.gov In aquatic environments, time-integrated monitoring using passive samplers like ceramic toximeters can capture average pollutant concentrations in wastewater over extended periods. nih.gov

The ultimate goal is to link environmental monitoring data with food chain and human exposure data to conduct comprehensive risk assessments. researchgate.net The Baltic Sea region has served as a pilot area for developing such an integrated dioxin and PCB monitoring system, highlighting the need for harmonization of methods and increased collaboration between environmental, food, and health authorities. researchgate.net These programs are essential for early warning of pollution problems and for tracking the effectiveness of regulations and remediation efforts over time. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for detecting 2,4,7-Trichlorodibenzofuran in environmental samples, and how can cross-contamination with structurally similar congeners be minimized?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is the gold standard. To minimize cross-contamination, use high-resolution MS (HRMS) to distinguish between congeners based on exact mass differences. Calibration standards should be prepared in non-polar solvents (e.g., 10% toluene-nonane solutions) to mimic environmental matrices . Isotope-labeled internal standards (e.g., ¹³C-labeled analogs) improve specificity and quantification accuracy .

Q. How does the chlorination pattern of 2,4,7-Trichlorodibenzofuran influence its environmental persistence compared to other chlorinated dibenzofurans?

- Methodological Answer : Chlorination at positions 2, 4, and 7 reduces steric hindrance, increasing resistance to microbial degradation. Comparative studies using quantitative structure-activity relationship (QSAR) models and half-life experiments in sediment/water systems can predict persistence. Data from structurally similar congeners (e.g., 2,4,8-Trichlorodibenzofuran) suggest that meta- and para-chlorinated positions enhance stability .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported toxicological data for 2,4,7-Trichlorodibenzofuran, particularly regarding its aryl hydrocarbon (Ah) receptor binding affinity?

- Methodological Answer : Systematic literature reviews with inclusion/exclusion criteria (e.g., study design, dose range) are critical. In vitro assays (e.g., luciferase reporter gene assays) using recombinant Ah receptor systems can standardize binding affinity measurements. Conflicting data may arise from differences in cell lines or purity of test compounds; thus, purity verification via NMR or HRMS is essential .

Q. How does the use of ¹³C-labeled internal standards improve quantification accuracy of 2,4,7-Trichlorodibenzofuran in complex biological matrices?

- Methodological Answer : ¹³C-labeled analogs correct for matrix effects and ionization efficiency during GC-MS analysis. For tissues with high lipid content, accelerated solvent extraction (ASE) followed by cleanup with acid-modified silica gel improves recovery. Method validation should include spike-and-recovery experiments at concentrations as low as 0.1 pg/g .

Q. What optimization steps enhance solid-phase extraction (SPE) recovery rates of 2,4,7-Trichlorodibenzofuran from aqueous samples with high dissolved organic carbon (DOC)?

- Methodological Answer : Use mixed-mode SPE cartridges (e.g., C18 with anion exchange) to retain hydrophobic and ionizable fractions. Adjust pH to 2–3 to protonate organic acids and reduce DOC interference. Post-extraction cleanup with gel permeation chromatography (GPC) further isolates the target analyte .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.